molecular formula C17H30O3 B14732398 Oxolan-2-ylmethyl 6-cyclohexylhexanoate CAS No. 6282-64-0

Oxolan-2-ylmethyl 6-cyclohexylhexanoate

Katalognummer: B14732398
CAS-Nummer: 6282-64-0
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: ORHYMGXZCGBINK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxolan-2-ylmethyl 6-cyclohexylhexanoate is a chemical compound with the molecular formula C16H28O3 It is known for its unique structure, which includes an oxolane ring and a cyclohexyl group attached to a hexanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxolan-2-ylmethyl 6-cyclohexylhexanoate typically involves the esterification of 6-cyclohexylhexanoic acid with oxolan-2-ylmethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Oxolan-2-ylmethyl 6-cyclohexylhexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Oxolan-2-ylmethyl 6-cyclohexylhexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of oxolan-2-ylmethyl 6-cyclohexylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Oxolan-2-ylmethyl hexanoate: Lacks the cyclohexyl group, resulting in different reactivity and applications.

    Cyclohexylmethyl hexanoate: Lacks the oxolane ring, affecting its chemical properties and uses.

    Oxolan-2-ylmethyl cyclohexanoate: Similar structure but with variations in the ester linkage, leading to distinct characteristics.

Uniqueness

Oxolan-2-ylmethyl 6-cyclohexylhexanoate stands out due to its combination of an oxolane ring and a cyclohexyl group, which imparts unique reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

6282-64-0

Molekularformel

C17H30O3

Molekulargewicht

282.4 g/mol

IUPAC-Name

oxolan-2-ylmethyl 6-cyclohexylhexanoate

InChI

InChI=1S/C17H30O3/c18-17(20-14-16-11-7-13-19-16)12-6-2-5-10-15-8-3-1-4-9-15/h15-16H,1-14H2

InChI-Schlüssel

ORHYMGXZCGBINK-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CCCCCC(=O)OCC2CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.